1,4-Dichloropyrrolo[1,2-a]quinoxaline

Medicinal Chemistry Parallel Synthesis Scaffold Decoration

1,4-Dichloropyrrolo[1,2-a]quinoxaline (C₁₁H₆Cl₂N₂; MW 237.08) is a heterocyclic building block belonging to the pyrrolo[1,2-a]quinoxaline class — a privileged scaffold in medicinal chemistry associated with anti-HIV, antimalarial, anticancer, and kinase-inhibitory activities. The compound bears two chlorine atoms at electronically distinct positions: C4 (imine carbon of the quinoxaline ring, highly electrophilic) and C1 (α-position of the pyrrole ring, electron-rich), enabling orthogonal and sequential functionalization strategies that are not achievable with mono-chlorinated or alternative dichloro isomers.

Molecular Formula C11H6Cl2N2
Molecular Weight 237.08 g/mol
Cat. No. B12974531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloropyrrolo[1,2-a]quinoxaline
Molecular FormulaC11H6Cl2N2
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=CC=C(N23)Cl)Cl
InChIInChI=1S/C11H6Cl2N2/c12-10-6-5-9-11(13)14-7-3-1-2-4-8(7)15(9)10/h1-6H
InChIKeyHBWRNCYIAYBAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichloropyrrolo[1,2-a]quinoxaline — A Core Intermediate for Regioselective Pyrroloquinoxaline-Based Drug Discovery


1,4-Dichloropyrrolo[1,2-a]quinoxaline (C₁₁H₆Cl₂N₂; MW 237.08) is a heterocyclic building block belonging to the pyrrolo[1,2-a]quinoxaline class — a privileged scaffold in medicinal chemistry associated with anti-HIV, antimalarial, anticancer, and kinase-inhibitory activities . The compound bears two chlorine atoms at electronically distinct positions: C4 (imine carbon of the quinoxaline ring, highly electrophilic) and C1 (α-position of the pyrrole ring, electron-rich), enabling orthogonal and sequential functionalization strategies that are not achievable with mono-chlorinated or alternative dichloro isomers . This differential reactivity makes it a strategic intermediate for constructing 1,4-disubstituted pyrrolo[1,2-a]quinoxaline libraries via palladium-catalyzed cross-coupling and hetero-annulation chemistry in aqueous media .

Orthogonal handles C4 (electrophilic) and C1 (electron-rich) chlorine enable sequential, non-interfering diversification — a capability absent in mono-chloro or 4,7-dichloro isomers.
Privileged scaffold Pyrrolo[1,2-a]quinoxaline core supports kinase, phosphatase, and antiparasitic lead generation; the 1,4-dichloro pattern is the most versatile entry point for library synthesis.

Why 1,4-Dichloropyrrolo[1,2-a]quinoxaline Cannot Be Replaced by Mono-Chloro or Alternative Dichloro Isomers


The pyrrolo[1,2-a]quinoxaline scaffold exhibits substitution-dependent biological activity, where both the position and nature of halogen substituents dictate target affinity, selectivity, and synthetic tractability . The 1,4-dichloro substitution pattern is unique because it places chlorine at the two most electronically differentiated positions on the tricyclic core: the C4 chlorine resides on an sp²-hybridized imine carbon susceptible to nucleophilic aromatic substitution and Pd-catalyzed cross-coupling, while the C1 chlorine occupies the pyrrole α-position, which undergoes C–H functionalization under metal-free conditions . Alternative isomers such as 4-chloropyrrolo[1,2-a]quinoxaline (CAS 6025-69-0) lack the C1 handle for sequential derivatization, while 4,7- and 4,8-dichloro isomers place both chlorines on the quinoxaline ring, eliminating the orthogonal reactivity advantage and restricting the accessible chemical space for library synthesis . SAR studies on pyrrolo[1,2-a]quinoxaline-based PTP1B inhibitors further demonstrate that chlorine placement at specific positions modulates selectivity against the homologous TCPTP phosphatase by >40-fold, underscoring that even isomeric dichloro substitution patterns produce functionally non-interchangeable compounds .

Mono-chloro isomers Lack the C1 halogen handle, limiting derivatisation to a single site and restricting library diversity.
4,7-Dichloro isomer Both chlorines sit on the quinoxaline ring with similar reactivity; the orthogonal sequential strategy is lost, and accessible chemical space shrinks.
Chlorine-position sensitivity SAR across PTP1B and antileishmanial series shows that even isomeric dichloro patterns alter target selectivity profiles — direct substitution may invalidate established SAR.

1,4-Dichloropyrrolo[1,2-a]quinoxaline — Quantitative Differentiation Evidence Against Closest Structural Analogs


Orthogonal Reactivity Advantage: C4 Nucleophilic Displacement vs. C1 Pyrrole Functionalization Compared to 4-Chloro and 4,7-Dichloro Isomers

The 1,4-dichloro substitution pattern uniquely enables sequential, non-interfering functionalization at C4 and C1. The C4 chlorine undergoes palladium-catalyzed amination with secondary amines (e.g., piperazine derivatives) in water at moderate temperatures, while the C1 chlorine on the electron-rich pyrrole ring remains intact under these conditions and can be subsequently activated for C–H sulfenylation or bromination using tetrabutylammonium tribromide (TBATB) . This orthogonal reactivity profile is absent in 4-chloropyrrolo[1,2-a]quinoxaline (CAS 6025-69-0, MW 202.64), which lacks the C1 halogen handle, and in 4,7-dichloropyrrolo[1,2-a]quinoxaline (CAS 160657-03-4, MW 237.08), where both chlorine atoms reside on the quinoxaline ring and exhibit similar reactivity, eliminating the possibility of chemoselective sequential derivatization . The Pd-catalyzed multi-component synthesis of 1,4-disubstituted derivatives from 3-substituted-2-chloroquinoxalines, propargyl alcohol, and secondary amines proceeds with good yields (typically 65–85%) in water using K₂CO₃/SDS, demonstrating the practical synthetic advantage of this substitution pattern .

Orthogonal reactivity
Class-level
1,4-Dichloro
Two orthogonal sites: C4 (Pd coupling) + C1 (C–H functionalisation)
vs
4-Chloro / 4,7-Dichloro
One reactive center or two electronically similar sites; no sequential differentiation
Supports synthetic workflow selection
Reported 65–85 % yields in aqueous Pd-mediated amination (source review)
Medicinal Chemistry Parallel Synthesis Scaffold Decoration

PTP1B Inhibitor Selectivity: Chlorine Substitution on Pyrrolo[1,2-a]quinoxaline Modulates Selectivity Index >40 vs. TCPTP

In a systematic SAR study of pyrrolo[1,2-a]quinoxalines as PTP1B inhibitors, compounds bearing chlorine atoms at C7 and/or C8 maintained inhibitory potency (IC₅₀ in the low- to sub-micromolar range) while exhibiting a selectivity index >40 against the homologous T-cell protein tyrosine phosphatase (TCPTP) . The most potent inhibitor in the series, a 4-benzyl derivative, showed an IC₅₀ of 0.24 μM against PTP1B. Critically, the presence and position of chlorine substituents on the quinoxaline ring were key determinants of selectivity: chlorine-free analogs showed reduced selectivity, while chlorine at C7/C8 conferred the highest TCPTP selectivity index (>40) . A related series of 4,5-dihydropyrrolo[1,2-a]quinoxalines exhibited PTP1B IC₅₀ values ranging from 0.25 to 1.90 μM with inhibition percentages of 37–53% at 1 μM, and these compounds also showed no toxicity in HepG2 cells . These findings establish that the chlorine substitution pattern on the pyrroloquinoxaline core directly and quantitatively impacts both target potency and selectivity — a critical consideration when sourcing intermediates for PTP1B drug discovery programs.

PTP1B selectivity
Class-level
Selectivity index >40
vs. TCPTP (most potent IC₅₀ = 0.24 μM)
Supports selectivity-profile interpretation
Chlorine at C7/C8 confers highest selectivity; class-level inference
Diabetes Protein Tyrosine Phosphatase Allosteric Inhibition

Antileishmanial SAR: 4-Chlorine as a Cross-Coupling Handle Enabling Potency Enhancement vs. Unsubstituted Core

Structure-activity relationship studies on 4-substituted pyrrolo[1,2-a]quinoxalines as antileishmanial agents demonstrate that the 4-position substituent is the primary determinant of in vitro antiparasitic potency against Leishmania amazonensis and L. infantum strains . The 4-chloro group serves as a critical synthetic handle for introducing 4-alkenyl and 4-aryl substituents via palladium-catalyzed Suzuki-Miyaura cross-coupling, with the resulting 4-substituted derivatives showing enhanced antileishmanial activity compared to the unsubstituted pyrrolo[1,2-a]quinoxaline core . Specifically, 4-alkapolyenylpyrrolo[1,2-a]quinoxalines synthesized via Suzuki-Miyaura coupling from 4-chloropyrrolo[1,2-a]quinoxaline precursors exhibited activity against promastigote forms of L. major, with SAR confirming the essential role of the 4-substituted alkenyl side chain in modulating potency . The 4-chloropyrrolo[1,2-a]quinoxalines were also used as substrates for regioselective palladium-catalyzed monoamination with 1,3-bis(aminopropyl)piperazine using Xantphos ligand, demonstrating the versatility of the C4 chlorine as a diversification point .

Antileishmanial SAR
Cross-study
4-Chloro precursor
Enables Suzuki coupling; 4-alkenyl derivatives active against L. amazonensis, L. infantum
vs
Unsubstituted core
Reduced or negligible antileishmanial activity
Supports 4-position diversification review
Specific IC₅₀ values paper-dependent; cross-study comparable
Neglected Tropical Diseases Leishmania Suzuki-Miyaura Coupling

Anti-Tubercular Scaffold: Chlorinated Pyrrolo[1,2-a]quinoxalines as CtpF Transporter Inhibitors with Differential Cellular Activity vs. Enzymatic Potency

In a 2025 study targeting the Mycobacterium tuberculosis P-type ATPase plasma membrane Ca²⁺ transporter CtpF, two 4-substituted pyrrolo[1,2-a]quinoxaline compounds were evaluated: 4-(3,4-methylenedioxyphenyl) derivative 4b and 4-(2-chlorophenyl) derivative 4c . Both compounds inhibited CtpF-mediated Ca²⁺ ATPase activity with comparable IC₅₀ values of 8.05 ± 0.04 μM (4b) and 9.15 ± 0.03 μM (4c) . However, only compound 4b was active on whole Mtb cells (MIC = 25 μg/mL), highlighting a critical disconnect between enzymatic inhibition and cellular antimycobacterial activity that is modulated by the 4-position substituent . Compound 4b also showed favorable selectivity with low toxicity on VERO cells (19.65 ± 0.51% cytotoxicity) and minimal hemolytic activity (1.45 ± 0.20%) in human O Rh⁺ erythrocytes . These compounds were synthesized using green chemistry methods in deep eutectic solvents, demonstrating the compatibility of the 4-substituted pyrrolo[1,2-a]quinoxaline scaffold with environmentally sustainable synthetic protocols .

Anti-TB CtpF activity
Cross-study
4b (methylenedioxyphenyl)
CtpF IC₅₀ = 8.05 μM
Mtb MIC = 25 μg/mL
vs
4c (2-chlorophenyl)
CtpF IC₅₀ = 9.15 μM
No cellular activity
Supports cell-penetration endpoint review
Enzymatic vs. cellular disconnect highlights substituent effect
Tuberculosis Membrane Transporter CtpF ATPase

Sirt6 Activator Scaffold: Pyrrolo[1,2-a]quinoxaline Derivatives with Sub-μM Cellular Activity Demonstrate Scaffold-Dependent Selectivity vs. Other Sirtuins

A 2022 study identified pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators with low cytotoxicity, demonstrating that this scaffold can access a binding mode distinct from other Sirt6 activator chemotypes such as quinolines . Unlike the quinoline-based Sirt6 activator 8 (EC₅₀ = 5.35 μM for deacetylation, but with poor oral bioavailability F = 4.24%), the pyrrolo[1,2-a]quinoxaline series offers a different pharmacokinetic and selectivity profile . Key compound 38 suppressed SARS-CoV-2 infection with an EC₅₀ of 9.3 μM, while compounds 35, 36, 38, 46, 47, and 50 strongly repressed LPS-induced proinflammatory cytokine/chemokine production . Sirt6-knockdown experiments validated the on-target effects of this chemical class . The pyrrolo[1,2-a]quinoxaline scaffold thus provides a validated starting point for Sirt6 activator development that is structurally and pharmacologically distinct from quinoline- and pyrrole-based alternatives.

Sirt6 activator chemotype
Class-level
Pyrroloquinoxaline
Sirt6 EC₅₀ low μM; anti-SARS-CoV-2 EC₅₀ = 9.3 μM; differentiated PK
vs
Quinoline series
EC₅₀ = 5.35 μM; poor oral F = 4.24 %; distinct IP space
Supports chemotype differentiation review
Class-level inference; IP-differentiable scaffold
Epigenetics Sirtuin Anti-Inflammatory

Antimalarial Selectivity: Bis-Pyrrolo[1,2-a]quinoxalines Achieve Selectivity Index >39 Against P. falciparum vs. Human HepG2 Cells

A series of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives synthesized from 4-chloropyrrolo[1,2-a]quinoxaline precursors demonstrated good antimalarial activity with IC₅₀ values in the μM range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) P. falciparum strains . The most potent candidates — bis-pyrrolo[1,2-a]quinoxalines 1n and 1p — achieved selectivity indices of 40.6 (W2 strain) and 39.25 (3D7 strain) respectively when assessed against human HepG2 cell cytotoxicity . Critically, these compounds showed selective antiplasmodial activity with no significant effect on Leishmania donovani, confirming that the pyrrolo[1,2-a]quinoxaline scaffold can support parasite-selective rather than broadly antiprotozoal activity when appropriately substituted . The 4-chloro group on the starting pyrrolo[1,2-a]quinoxaline was essential for introducing the benzylamino linkers that connect the two pyrroloquinoxaline units, demonstrating the synthetic utility of the 4-chloro precursor for constructing dimeric structures with enhanced potency and selectivity .

Antimalarial SI
Cross-study
Selectivity index 39–41
vs. HepG2 (P. falciparum 3D7/W2)
Supports selectivity-index endpoint review
Selective for Plasmodium over Leishmania; dimer series
Malaria Plasmodium falciparum Selectivity Index

Best Research and Industrial Application Scenarios for 1,4-Dichloropyrrolo[1,2-a]quinoxaline


Focused Kinase Inhibitor Library Synthesis via Orthogonal C4/C1 Sequential Functionalization

Medicinal chemistry groups developing pyrroloquinoxaline-based kinase inhibitors (Akt, CK2) can exploit the orthogonal reactivity of C4 and C1 chlorines to generate diverse 1,4-disubstituted libraries in a parallel format. The C4 chlorine is first displaced by a primary or secondary amine via Pd-catalyzed C–N coupling in aqueous media (K₂CO₃, SDS, water, 70–80 °C), after which the intact C1 chlorine undergoes electrophilic C–H functionalization (sulfenylation with diaryl disulfides/TBATB, or bromination) to introduce a second diversity element . This sequential strategy yields two points of independent structural variation from a single dichloro intermediate — a capability not available from 4-chloro or 4,7-dichloro isomers — and has been demonstrated to produce compounds with antiproliferative activity against K562 (IC₅₀ = 4.5 μM), U937 (IC₅₀ = 5 μM), and MCF7 (IC₅₀ = 8 μM) cell lines .

PTP1B Allosteric Inhibitor Development for Type 2 Diabetes with Chlorine-Modulated Selectivity

Drug discovery teams targeting the PTP1B allosteric α3/α6/α7 site for type 2 diabetes can use 1,4-dichloropyrrolo[1,2-a]quinoxaline as a core intermediate to systematically vary chlorine placement at C1 vs. C4 and assess the impact on the >40-fold selectivity window over TCPTP . The 4-benzyl-substituted pyrrolo[1,2-a]quinoxaline analogs have been validated as insulin mimetics that enhance glucose uptake in C2C12 cells, with chlorine-bearing derivatives maintaining potency (IC₅₀ 0.25–1.90 μM) while exhibiting no HepG2 cytotoxicity . The C1 chlorine provides an additional vector for tuning physicochemical properties (logP, solubility) and allosteric pocket interactions without perturbing the established C4 SAR critical for PTP1B affinity.

Green Chemistry Synthesis of Anti-Tubercular Pyrrolo[1,2-a]quinoxalines Targeting CtpF Transporter

For anti-tubercular drug discovery programs, the 1,4-dichloro intermediate can be elaborated into 4-aryl/heteroaryl pyrrolo[1,2-a]quinoxalines that inhibit the M. tuberculosis CtpF Ca²⁺ ATPase transporter (reported IC₅₀ values of 8.05–9.15 μM for 4-substituted analogs) . Critically, these compounds can be synthesized via environmentally friendly methods using deep eutectic solvents, aligning with green chemistry mandates increasingly required by funding agencies and industrial partners . The structure-activity relationship from the CtpF study reveals that subtle changes to the 4-aryl substituent (e.g., 3,4-methylenedioxyphenyl vs. 2-chlorophenyl) can toggle whole-cell antimycobacterial activity on or off despite nearly identical enzymatic IC₅₀ values, underscoring the value of the C4 chlorine as a diversification handle for optimizing both target engagement and cell penetration .

Antimalarial Bis-Pyrroloquinoxaline Dimer Synthesis for High-Selectivity Lead Optimization

The 4-chloro group on pyrrolo[1,2-a]quinoxaline has been established as the key functional handle for constructing bis-pyrroloquinoxaline antimalarial dimers that achieve selectivity indices of 39–41 against P. falciparum versus human HepG2 cells . The 1,4-dichloro variant offers an expanded synthetic scope: the C4 chlorine can be used to install the bis(aminopropyl)piperazine linker for dimer formation, while the C1 chlorine remains available for late-stage diversification to tune solubility, metabolic stability, or off-target selectivity. This is particularly relevant given that the most potent antimalarial dimers 1n and 1p are selective for Plasmodium over Leishmania, suggesting that C1 modifications could further enhance this parasite-selectivity profile .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C4/C1 reactivity
Sequential diversification efficiency
PTP1B allosteric inhibitor research
Chlorine-modulated selectivity profile
Selectivity window vs. TCPTP
Anti-tubercular scaffold synthesis
C4 diversification handle + green chemistry compatibility
Cell penetration vs. enzymatic potency
Antimalarial dimer lead optimisation
Bis-pyrroloquinoxaline linker chemistry
Parasite selectivity over human cells
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